molecular formula C10H13Cl2NO2 B13251197 2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol

2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13251197
M. Wt: 250.12 g/mol
InChI Key: BJPWIPQGTPQIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H13Cl2NO2 and a molecular weight of 250.12 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to an amino-propane-diol backbone. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,3-diaminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13Cl2NO2/c11-9-2-1-7(3-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2

InChI Key

BJPWIPQGTPQIPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(CO)CO)Cl)Cl

Origin of Product

United States

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